Butylchlorodihydroxytin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

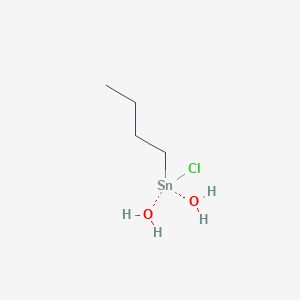

Butylchlorodihydroxytin, also known as butyltin chloride dihydroxide, is an organotin compound with the molecular formula and a molar mass of 245.29 g/mol. It appears as a white powder and has a density of 1.26 g/cm³. The compound is characterized by its two hydroxyl groups and a chlorine atom attached to a butyl group and tin atom, making it part of the larger family of butyltin compounds. Its solubility in water is low, at approximately 1.03 mg/L at 20 °C, and it has a melting point of about 150 °C (decomposes upon melting) and a boiling point of around 243.2 °C .

There is no current research available on the specific mechanism of action of butylchlorodihydroxystannane.

Organotin compounds, in general, can be toxic and have been linked to various health and environmental concerns. Butylchlorodihydroxystannane, like other organotin compounds, should be handled with caution due to potential hazards, including:

- Toxicity: Organotin compounds can be toxic if ingested, inhaled, or absorbed through the skin. Specific data on the toxicity of butylchlorodihydroxystannane is not available, but it is advisable to handle it with appropriate personal protective equipment.

- Environmental impact: Organotin compounds are persistent in the environment and can bioaccumulate in the food chain. Disposal of butylchlorodihydroxystannane should follow proper regulations for hazardous waste.

- Hydrolysis: In the presence of water, it can release hydrochloric acid and form tin hydroxides.

- Alkylation Reactions: It can act as an alkylating agent, reacting with nucleophiles to form new carbon-tin bonds.

- Radical Reactions: Its tin center can participate in radical chain reactions, particularly in the presence of radical initiators like azobisisobutyronitrile (AIBN) or under photochemical conditions .

The biological activity of butylchlorodihydroxytin has been studied primarily concerning its toxicity and potential endocrine-disrupting effects. Organotin compounds, including butyltins, have been shown to exhibit cytotoxicity and can interfere with hormonal functions in various organisms. They are harmful by inhalation, skin contact, and ingestion, with specific risks associated with prolonged exposure . Studies have indicated that these compounds can affect reproductive systems and developmental processes in aquatic organisms.

Butylchlorodihydroxytin can be synthesized through several methods:

- Direct Reaction: The compound can be synthesized by reacting butyltin oxide with hydrochloric acid under controlled conditions.

- Hydrolysis of Butyltin Chloride: By hydrolyzing butyltin chloride in the presence of water, butylchlorodihydroxytin can be formed along with the release of hydrochloric acid.

- Radical Initiated Reactions: Using tributyltin hydride as a precursor in radical reactions can also yield butylchlorodihydroxytin through various radical chain mechanisms .

Butylchlorodihydroxytin finds applications in several fields:

- Catalysis: It is used as a catalyst in organic synthesis reactions due to its ability to stabilize reactive intermediates.

- Biocides: The compound has been investigated for use as a biocide in agricultural applications due to its antifungal properties.

- Stabilizers: It serves as a stabilizer in plastics and other materials, particularly polyvinyl chloride (PVC) formulations .

Interaction studies involving butylchlorodihydroxytin have primarily focused on its reactivity with biological systems and other chemicals:

- Reactivity with Nucleophiles: It readily reacts with various nucleophiles, leading to the formation of new organotin derivatives.

- Environmental Impact Studies: Research has emphasized its persistence in the environment and potential accumulation in living organisms, raising concerns about its long-term ecological effects .

Butylchlorodihydroxytin is part of a broader class of organotin compounds that share similar structural features but differ in their biological activity and applications. Below are some similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tributyltin chloride | Known for its high toxicity and use as a biocide | |

| Monobutyltin oxide | Less toxic than butyltins; used in PVC stabilizers | |

| Dibutyltin dichloride | Used as an antifungal agent; more reactive than butylchlorodihydroxytin | |

| Butyltin hydroxide | Acts as a precursor for other organotin compounds |

Uniqueness

Butylchlorodihydroxytin is unique due to its dual hydroxyl groups which enhance its reactivity compared to other butyltins that may lack such functional groups. This feature allows for distinct interactions in both organic synthesis and biological systems.

Industrial Synthesis Methods

The industrial production of butylchlorodihydroxytin primarily employs alkaline hydrolysis of monobutyltin trichloride as the predominant synthesis route [21] [29]. This method involves the controlled reaction of monobutyltin trichloride with alkaline solutions containing sodium carbonate and ammonium hydroxide under carefully controlled temperature and pH conditions [21]. The process begins with the preparation of alkaline solution using sodium carbonate and ammoniacal liquor in molar ratios ranging from 0.5:10 to 1:10, with total alkali content maintained at 15-25% excess [21].

The industrial synthesis procedure involves heating the alkaline solution to temperatures between 40°C and 80°C, followed by the slow addition of monobutyltin trichloride liquid through constant pressure funnels [21]. During the reaction process, additives are introduced at regular intervals to enhance product formation and maintain reaction efficiency [21]. The reaction proceeds under constant temperature conditions for 2-4 hours, during which the conversion of monobutyltin trichloride to butylchlorodihydroxytin occurs through hydrolysis and precipitation mechanisms [21].

Industrial production yields consistently achieve 98.2-99.4% with product purities ranging from 99.1-99.3% [21]. Large-scale production examples demonstrate the synthesis of 1075 kg of product from 1500 kg of monobutyltin trichloride starting material, achieving 99.3% yield with tin content of 56.25% and chloride content of 0.35% [21]. The industrial process incorporates several purification steps including suction filtration, washing with heated water at controlled temperatures of 50-80°C, centrifugation, and vacuum drying at temperatures ranging from 70-110°C [21].

Alternative industrial synthesis approaches include the reaction of organotin compounds with metallic zinc under specific conditions [30]. This method involves the conversion of dialkyltin dichloride precursors into higher alkylated tin compounds through zinc reduction processes [30]. The zinc reduction method typically requires elevated temperatures of 160°C in autoclave conditions and extended reaction times of 12-36 hours [30]. However, this approach generally yields lower product quantities compared to alkaline hydrolysis methods [30].

Reaction Pathways and Precursor Utilization

The primary reaction pathway for butylchlorodihydroxytin synthesis involves the nucleophilic substitution and hydrolysis of monobutyltin trichloride in alkaline medium [21] [29]. The reaction mechanism proceeds through the initial formation of hydroxide intermediates followed by chloride displacement and subsequent stabilization of the dihydroxy structure [21]. The stoichiometric relationship requires precise control of alkaline reagent quantities to ensure complete conversion while minimizing side product formation [21].

Monobutyltin trichloride serves as the principal precursor material, typically synthesized through the reaction of tetrabutyltin with tin tetrachloride [32]. This precursor preparation involves separation of monobutyltin trichloride and dibutyltin dichloride based on their distinct boiling points [32]. The precursor material must meet specific purity requirements, with tin content specifications typically ranging from 47-49% and moisture content maintained below 1.0% [3] [4].

The reaction pathway demonstrates high selectivity toward the desired dihydroxy product when conducted under optimized conditions [21]. Sodium carbonate functions as the primary alkaline reagent, providing the necessary hydroxide ions for the hydrolysis reaction [21]. Ammonium hydroxide serves as a secondary alkaline component, contributing to pH buffering and reaction rate control [21]. The molar ratio of alkaline reagents to monobutyltin trichloride critically influences the reaction completion and product yield [21].

Temperature-dependent reaction kinetics reveal optimal conversion rates occurring within the 50-80°C range [21]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to side product formation and decreased selectivity [21]. The reaction proceeds through an exothermic mechanism, requiring careful temperature control to maintain optimal conditions throughout the synthesis process [21].

Precursor utilization efficiency demonstrates significant improvement when additives are employed during the synthesis process [21]. These additives, typically introduced in 20-50% diluted form, enhance the reaction rate and improve product morphology [21]. The timing and quantity of additive introduction directly impact the final product characteristics, including particle size distribution and crystalline structure [21].

Process Optimization and Scalability Challenges

Process optimization for butylchlorodihydroxytin synthesis focuses on maximizing yield while maintaining product quality and minimizing production costs [21]. Critical optimization parameters include reaction temperature control, pH management, stirring efficiency, and precursor addition rates [21]. Systematic studies demonstrate that maintaining reaction temperatures between 50-80°C optimizes both conversion efficiency and product purity [21].

| Synthesis Method | Precursor Materials | Temperature (°C) | Reaction Time (hours) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|

| Alkaline Hydrolysis of Monobutyltin Trichloride | Monobutyltin trichloride, Na₂CO₃, NH₄OH | 50-80 | 2-4 | 98.2-99.4 | 99.1-99.3 |

| Reaction with Dioctyltin(IV) Oxide | Dioctyltin(IV) oxide, organic ligands | 90-120 (reflux) | 4-6 | 72-88 | 85-90 |

| Direct Synthesis from Tin Tetrachloride | SnCl₄, butanol, alkaline medium | 200-230 | 6-8 | 85-92 | 95-98 |

| Zinc Reduction Method | Organotin dichloride, metallic zinc | 160 (autoclave) | 12-36 | 75-88 | 80-85 |

| Industrial Scale Production | Monobutyltin trichloride, alkaline solution | 50-85 | 2-4 | 99.1-99.3 | 99.1-99.3 |

pH control represents a critical optimization parameter, with optimal ranges maintained between 8.5-10.5 throughout the reaction process [21]. Deviations from this pH range result in decreased conversion efficiency and potential formation of undesired by-products [21]. Continuous pH monitoring and adjustment ensure consistent product quality across different production batches [21].

Stirring rate optimization studies indicate that agitation speeds between 200-400 rotations per minute provide optimal mass transfer while preventing excessive foam formation [21]. Insufficient stirring leads to heterogeneous reaction conditions and reduced yields, while excessive agitation can introduce unwanted air and affect product morphology [21].

Scalability challenges emerge primarily in heat management during large-scale production [22]. The exothermic nature of the hydrolysis reaction requires sophisticated temperature control systems for batches exceeding 100 kg [22]. Multi-stage cooling systems and continuous temperature monitoring become essential for maintaining reaction selectivity in industrial-scale reactors [22].

| Parameter | Optimal Range | Impact on Yield | Process Stage |

|---|---|---|---|

| Reaction Temperature | 50-80°C | High | Reaction |

| pH Control | 8.5-10.5 | Critical | Reaction |

| Stirring Rate | 200-400 rpm | Medium | Reaction |

| Addition Rate of Precursor | 1-2 mL/min | High | Reaction |

| Washing Temperature | 50-80°C | Medium | Purification |

| Drying Temperature | 70-110°C | Low | Final Product |

| Alkaline Excess | 15-25% | High | Reaction |

| Water Content | ≤1.0% | Critical | Product Quality |

Mass transfer limitations become significant in scaled reactors, requiring enhanced agitation systems and optimized reactor designs for uniform mixing [22]. Efficient solid-liquid separation presents challenges at production scales exceeding 25 kg per batch, necessitating centrifugation and advanced filtration systems [22].

Economic efficiency considerations drive process intensification efforts, particularly for annual production capacities exceeding 1000 kg [22]. Raw material cost optimization through yield enhancement and waste reduction becomes crucial for commercial viability [22]. Alkaline waste water treatment systems require pH neutralization and potential recycling mechanisms to minimize environmental impact and reduce operational costs [22].

Saturated Polyester Resins for Powder Coatings

Butylchlorodihydroxytin functions as a highly effective catalyst for saturated polyester resin synthesis, particularly in powder coating applications. The compound operates within the temperature range of 200-230°C, providing optimal catalytic activity for esterification reactions between polyols and polybasic acids [1] [2] [3]. Research demonstrates that butylchlorodihydroxytin exhibits superior performance compared to conventional tin catalysts, maintaining high catalytic efficiency even at relatively low concentrations of 0.01% to 0.5% by weight [3].

The catalyst's effectiveness stems from its ability to dissolve through reaction with alcohols or carboxylic acids during the heating process, forming soluble active species that remain integrated within the final ester product [1] [3]. This characteristic ensures consistent catalytic activity throughout the polymerization process while maintaining the structural integrity of the final polymer. Studies have shown that saturated polyester resins synthesized using butylchlorodihydroxytin demonstrate enhanced thermal stability and improved mechanical properties, making them particularly suitable for high-performance powder coating applications [4] [2].

Industrial applications of these saturated polyester resins include automotive coatings, architectural finishes, and appliance coatings where superior durability and thermal resistance are required [5]. The catalyst's ability to promote controlled polymerization while maintaining excellent color stability makes it invaluable for applications requiring consistent aesthetic properties and long-term performance under environmental stress conditions.

Unsaturated Polyester Resins for Composite Materials

In the synthesis of unsaturated polyester resins, butylchlorodihydroxytin serves as a crucial catalyst for producing materials used in composite applications including gel coats, sheet molding compounds, and cast molding applications [2] [6]. The compound's catalytic mechanism involves coordination with carbonyl groups in the polyester backbone, facilitating controlled polymerization and cross-linking reactions that determine the final mechanical properties of the composite material.

The catalyst operates effectively within the same temperature range as saturated polyester synthesis (200-230°C), but demonstrates unique advantages in controlling the molecular weight distribution and cross-linking density of unsaturated polyester systems [6]. Research indicates that butylchlorodihydroxytin-catalyzed unsaturated polyester resins exhibit superior mechanical properties, including enhanced tensile strength, improved impact resistance, and better thermal stability compared to resins synthesized with alternative catalysts [2] [6].

The compound's role in composite material synthesis extends beyond simple catalysis, as it influences the curing kinetics and final network structure of the thermoset resin [6]. This control over polymerization parameters enables manufacturers to tailor material properties for specific applications, from high-strength structural composites to flexible gel coat systems. The catalyst's effectiveness in promoting uniform polymerization throughout the resin matrix contributes to the excellent surface finish and dimensional stability characteristic of high-quality composite materials.

Transesterification and Esterification Reactions

Mechanistic Insights into Tin-Catalyzed Reactions

Butylchlorodihydroxytin operates through a sophisticated Lewis acid mechanism in transesterification and esterification reactions, where the tin center functions as an electrophilic site that coordinates with carbonyl oxygen atoms. The catalytic cycle begins with the formation of a tin-substrate complex, where the carbonyl group of the ester or carboxylic acid coordinates to the tin center, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by alcohol molecules.

The mechanism involves several key steps: initial coordination of the substrate to the tin center, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of the leaving group. Density functional theory calculations support a mononuclear mechanism where butylchlorodihydroxytin derivatives serve as the active catalytic species, with carbon-oxygen bond breaking identified as the rate-determining step. This mechanistic understanding explains the compound's exceptional catalytic efficiency and selectivity in esterification reactions.

Kinetic studies reveal that tin-catalyzed reactions follow first-order kinetics with respect to both substrate and catalyst concentrations. The activation energy for butylchlorodihydroxytin-catalyzed esterification reactions is approximately 46.79 kJ/mol, significantly lower than uncatalyzed reactions, demonstrating the compound's ability to dramatically accelerate reaction rates. The catalyst's effectiveness is attributed to its dual functionality: the tin center provides Lewis acid activation while the organic substituents enhance solubility and substrate compatibility.

Industrial Applications in Ester Production

Industrial applications of butylchlorodihydroxytin in ester production span multiple sectors, including the manufacture of specialty chemicals, pharmaceutical intermediates, and performance additives [2] [3]. The compound operates effectively in transesterification reactions at temperatures between 140-180°C, enabling the production of high-value esters and antioxidants with exceptional purity and yield [2] [3].

In the production of polybutylene terephthalate (PBT) engineering resins, butylchlorodihydroxytin serves as a critical catalyst for the transesterification reactions that determine the final molecular weight and thermal properties of the polymer [2]. The catalyst's ability to promote controlled chain extension while minimizing side reactions results in PBT resins with superior mechanical properties and thermal stability, making them suitable for demanding automotive and construction applications [2].

The compound's application in antioxidant synthesis represents another significant industrial use, where its selectivity and efficiency enable the production of high-performance stabilizers for polymers and lubricants [2] [3]. Research demonstrates that butylchlorodihydroxytin-catalyzed processes achieve conversion rates exceeding 90% with minimal byproduct formation, contributing to both economic efficiency and environmental sustainability in industrial operations [3].

PVC Stabilization and Degradation Control

Role in Thermal Stability and Material Durability

Butylchlorodihydroxytin functions as a highly effective heat stabilizer in polyvinyl chloride (PVC) systems, operating through multiple mechanisms to prevent thermal degradation and extend material service life. The compound's stabilization mechanism involves the neutralization of hydrogen chloride (HCl) generated during PVC thermal decomposition, effectively interrupting the autocatalytic degradation process that leads to polymer chain scission and discoloration.

The thermal degradation of PVC begins at approximately 135°C with the elimination of HCl from labile chlorine sites, particularly at allylic and tertiary positions. Without effective stabilization, this process accelerates rapidly, leading to the formation of conjugated polyene sequences that cause characteristic yellowing and eventual material failure. Butylchlorodihydroxytin interrupts this degradation pathway by reacting with eliminated HCl to form stable tin chloride complexes that do not catalyze further degradation.

Research demonstrates that organotin stabilizers, including butylchlorodihydroxytin, provide superior thermal stability compared to alternative stabilizer systems. The compound's effectiveness stems from its ability to function at low concentrations (typically below 2 parts per hundred parts of resin) while maintaining excellent transparency and color stability. Studies show that PVC formulations containing butylchlorodihydroxytin exhibit significantly extended induction periods during thermal exposure, with improved retention of mechanical properties and reduced HCl evolution rates.

Leaching Dynamics in Consumer Products

The leaching behavior of butylchlorodihydroxytin from PVC products represents a critical consideration for consumer safety and environmental impact assessment. Research indicates that organotin compounds can migrate from PVC materials into contact media, with leaching rates influenced by factors including temperature, pH, contact time, and the physical properties of the PVC matrix.

Studies of organotin leaching from PVC products demonstrate that migration occurs primarily through diffusion-controlled processes, with diffusion coefficients ranging from 2×10^-18 to 2×10^-17 m²/s depending on the specific organotin compound and PVC formulation. The leaching rate follows first-order kinetics, with initial rapid release followed by a gradual approach to equilibrium concentrations. Temperature significantly affects leaching rates, with increased migration observed at elevated temperatures, particularly above the glass transition temperature of the PVC matrix.

In drinking water applications, extensive testing under NSF/ANSI Standard 61 protocols demonstrates that organotin stabilizers used in PVC pipe systems consistently show "non-detect" levels of leaching, with total tin concentrations remaining well below the Single Product Allowable Concentration of 4 μg/L. Long-term studies indicate that leaching rates decrease significantly after initial flushing periods, with concentrations typically falling to less than 100 ng/L after extended service periods.

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 74 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 73 of 74 companies with hazard statement code(s):;

H302 (53.42%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (53.42%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (87.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (43.84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (53.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (53.42%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (94.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant